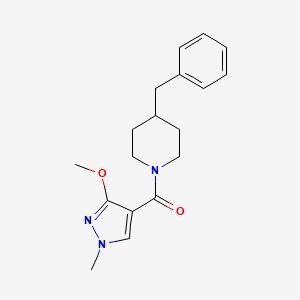

![molecular formula C19H20FN3O2S B2453335 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide CAS No. 2097914-64-0](/img/structure/B2453335.png)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

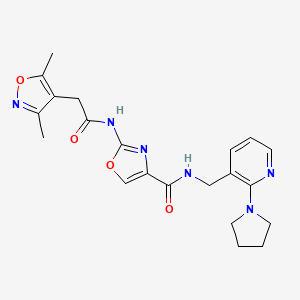

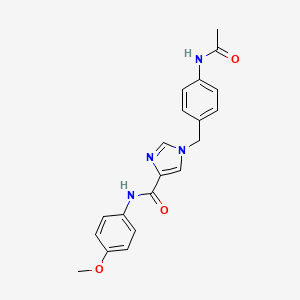

The compound “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms , and a thiophene ring, which is a five-membered ring with one sulfur atom. The molecule also contains a fluorophenoxy group and an acetamide group.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone and hydrazine . The thiophene ring could be synthesized through a Paal-Knorr synthesis or a Gewald reaction . The fluorophenoxy group could be introduced through a nucleophilic substitution reaction with a suitable fluorophenol . The acetamide group could be introduced through an acylation reaction with acetic anhydride .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups . The pyrazole and thiophene rings are aromatic and planar, which could contribute to the overall stability of the molecule . The fluorophenoxy group would introduce an element of polarity to the molecule, which could affect its solubility and reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring could undergo electrophilic substitution reactions, while the thiophene ring could undergo both electrophilic and nucleophilic substitution reactions . The fluorophenoxy group could potentially undergo nucleophilic substitution reactions, while the acetamide group could undergo hydrolysis under acidic or basic conditions .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

Research on related pyrazole and acetamide derivatives highlights innovative synthetic methodologies and explores their chemical properties. For example, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated potential anti-inflammatory activity, showcasing the versatility of pyrazole-acetamide derivatives in pharmaceutical applications (Sunder & Maleraju, 2013).

Biological Activity and Pharmacological Potential

Studies on related compounds have also investigated their pharmacological potential. For instance, derivatives of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were evaluated for their antipsychotic properties, providing insights into their mechanism of action and potential therapeutic uses (Wise et al., 1987).

Coordination Chemistry and Antioxidant Activity

The coordination chemistry of pyrazole-acetamide derivatives has been explored, revealing their capacity to form complexes with metal ions and exhibit significant antioxidant activity. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide showed that hydrogen bonding plays a crucial role in the self-assembly process, with the complexes demonstrating notable antioxidant properties (Chkirate et al., 2019).

Radiopharmaceutical Applications

In the field of radiopharmacy, compounds like [18F]PBR111, which is structurally related to the target compound, have been synthesized for imaging purposes, specifically targeting the translocator protein (18 kDa) with PET, indicating the potential of pyrazole-acetamide derivatives in diagnostic imaging (Dollé et al., 2008).

Herbicide Activity and Environmental Impact

Research has also addressed the use of chloroacetamide derivatives, including their activity as herbicides and the study of their environmental impact, highlighting the broader applications of acetamide derivatives in agriculture and environmental science (Weisshaar & Böger, 1989).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide” contains a pyrazole ring, which is a common structural motif in many biologically active compounds . Pyrazole derivatives have been found to interact with a wide range of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Pyrazole derivatives often act by binding to their target proteins and modulating their activity .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways “this compound” might affect. Pyrazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Pyrazole derivatives generally have good bioavailability due to their favorable physicochemical properties .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Pyrazole derivatives can have a wide range of effects, from modulating enzyme activity to altering cell signaling .

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-(4-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2S/c1-13-9-14(2)23(22-13)18(15-7-8-26-12-15)10-21-19(24)11-25-17-5-3-16(20)4-6-17/h3-9,12,18H,10-11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVQUVPCZZJUMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)COC2=CC=C(C=C2)F)C3=CSC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B2453258.png)

![{[(2,3-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2453263.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2453265.png)

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453275.png)